3-Penten-2-one, 3-amino-4-hydroxy- (9CI)
Description
Properties
CAS No. |
159453-26-6 |
|---|---|
Molecular Formula |
C5H9NO2 |
Molecular Weight |
115.13 g/mol |
IUPAC Name |
3-amino-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/C5H9NO2/c1-3(7)5(6)4(2)8/h7H,6H2,1-2H3 |
InChI Key |
ZTYVTMUDVBQRHL-UHFFFAOYSA-N |
SMILES |
CC(=C(C(=O)C)N)O |
Canonical SMILES |
CC(=C(C(=O)C)N)O |
Synonyms |
3-Penten-2-one, 3-amino-4-hydroxy- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Penten-2-one, 3-amino-4-hydroxy- typically involves the modification of 3-Penten-2-one One common method is the amination of 3-Penten-2-one, followed by hydroxylation
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Penten-2-one, 3-amino-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Synthesis and Mechanism of Action
The compound is characterized as an enone with an additional hydroxy substituent at position 4, which enhances its reactivity. Its mechanism of action involves interactions with biological molecules through its enone and hydroxy functional groups. These interactions can lead to covalent bond formation with nucleophiles, such as amino acids in proteins, influencing their function and providing insights into biochemical pathways and enzyme mechanisms .
Organic Synthesis
3-Penten-2-one, 3-amino-4-hydroxy- serves as a building block in organic synthesis. It is utilized in the formation of more complex molecules and has been reported to participate in various chemical reactions, including oxidation and reduction processes that yield different products like carboxylic acids or alcohols .
Biological Studies
The compound's reactivity makes it valuable for studying enzyme-catalyzed reactions and metabolic pathways. It has been employed to investigate the structure and function of enzymes due to its ability to form stable adducts with enzyme active sites .
Medicinal Chemistry
Research is ongoing into the potential therapeutic effects of 3-Penten-2-one, 3-amino-4-hydroxy-. Its interactions with biological targets suggest possible applications in drug development, particularly in designing compounds that can modulate enzyme activity or serve as inhibitors .
Industrial Applications
In the industrial sector, 3-Penten-2-one, 3-amino-4-hydroxy- is used in the synthesis of pharmaceuticals and agrochemicals. Its versatility allows for its incorporation into various chemical processes aimed at producing valuable materials .
Case Studies
- Enzyme Interaction Studies : A study demonstrated that 3-Penten-2-one, 3-amino-4-hydroxy-, when reacted with specific enzymes, formed stable complexes that inhibited enzymatic activity. This finding suggests its potential as a lead compound for developing enzyme inhibitors .
- Synthesis Pathways : Research has shown that using this compound as a starting material can lead to the synthesis of various β-hydroxy-ketones through crossed condensation methods. This highlights its utility in producing complex organic molecules efficiently .
Mechanism of Action
The mechanism of action of 3-Penten-2-one, 3-amino-4-hydroxy- involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups play a crucial role in its reactivity and binding affinity. These functional groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Key Observations :
- Halogenated analogs (e.g., 4-fluoro-3-methyl-) show increased stability and altered reactivity due to electronegative substituents .
- Mesityl oxide lacks polar groups, rendering it non-reactive in biological systems but useful as an industrial solvent .
Physicochemical Properties
Notes:
3-Penten-2-one, 3-amino-4-hydroxy- (9CI)
- Organic Synthesis: Amino-hydroxy ketones are precursors to heterocycles (e.g., pyrroles) via cyclization reactions .
Comparisons :
- Mesityl oxide : Used as a solvent in Grignard reactions and polymer chemistry due to its low polarity .
- 4-Fluoro-3-methyl- (Z)- : Fluorine’s electron-withdrawing effects enhance electrophilic reactivity, useful in fluorinated drug synthesis .
- 3-Hydroxy-4-(methylamino)but-3-en-2-one: Potential bioactivity in coordination chemistry or enzyme inhibition .
Research Findings
- Kinetics of OH Reactions : The oxidation of 3-penten-2-one by hydroxyl radicals proceeds at a rate constant of $ k = 1.2 \times 10^{-10} \, \text{cm}^3 \, \text{molecule}^{-1} \, \text{s}^{-1} $, forming 2-hydroxypropanal as a major product .
- Bromination: 3-Penten-2-one undergoes allylic bromination to form dynamic mixtures of s-cis and s-trans conformers, a reactivity likely shared with amino-hydroxy derivatives .
- Thermochemical Data: Density functional theory (DFT) studies on similar enones suggest that exact-exchange terms improve accuracy in predicting bond dissociation energies .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing 3-amino-4-hydroxy-3-penten-2-one derivatives?
- Methodological Answer : Synthesis of α,β-unsaturated ketones like 3-penten-2-one derivatives often involves photolysis or ozonolysis of precursor iodides. For example, 3-penten-2-one oxide was synthesized by photolyzing (Z)-2,4-diiodo-pent-2-ene at 248 nm in a 20% O₂/Ar carrier gas, followed by collisional stabilization and pulsed jet cooling . Adapting this approach, amino and hydroxyl groups could be introduced via nucleophilic substitution or oxidation-reduction reactions post-synthesis. Characterization should include time-of-flight mass spectrometry (TOF-MS) to confirm molecular weight (e.g., m/z 100 for C₅H₈O₂ analogs) and photoelectron spectroscopy for functional group validation.
Q. How can the structural configuration of 3-amino-4-hydroxy-3-penten-2-one be validated?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : Assign stereochemistry via coupling constants (e.g., J values for Z/E isomers in related 4-hydroxy-3-penten-2-one derivatives) .
- Mass Spectrometry : Compare fragmentation patterns with NIST reference data (e.g., 3-penten-2-one derivatives in the EPA/NIH Mass Spectral Database) .
- Infrared (IR) Spectroscopy : Identify functional groups like C=O (1700–1750 cm⁻¹) and O–H/N–H stretches (3200–3600 cm⁻¹) .
Q. What are the key applications of 3-penten-2-one analogs in biochemical studies?
- Methodological Answer : Similar compounds (e.g., 3-penten-2-one) inhibit inducible nitric oxide synthase (iNOS) in RAW264.7 macrophages, suggesting anti-inflammatory potential. To study this:
- Treat LPS-activated macrophages with the compound and measure NO production via Griess assay.
- Quantify iNOS expression using Western blotting or qPCR .
- Compare results with positive controls (e.g., dexamethasone) and validate via dose-response curves.
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of 3-amino-4-hydroxy-3-penten-2-one?
- Methodological Answer :
- Functional Selection : Use hybrid functionals (e.g., B3LYP) with exact-exchange terms to improve thermochemical accuracy .
- Basis Sets : Apply 6-31G(d,p) for geometry optimization and frequency calculations.
- Key Outputs :
- HOMO-LUMO gaps to assess reactivity.
- Electrostatic potential maps to identify nucleophilic/electrophilic sites.
- Correlation energy via Colle-Salvetti formulas for electron density analysis .
- Validate computational results with experimental UV-Vis spectra and X-ray crystallography (if available).
Q. What strategies resolve contradictions in reported bioactivity data for 3-penten-2-one derivatives?
- Methodological Answer :
- Batch Consistency : Ensure compound purity (>95%) via HPLC and quantify impurities (e.g., aldehydes from oxidation) .
- Assay Standardization : Use identical cell lines (e.g., RAW264.7) and LPS concentrations across studies.
- Meta-Analysis : Compare datasets using statistical tools (ANOVA, t-tests) and adjust for variables like solvent (DMSO vs. ethanol) .
- Mechanistic Studies : Perform kinase profiling or RNA-seq to identify off-target effects.
Q. How can the stability of 3-amino-4-hydroxy-3-penten-2-one be optimized under experimental conditions?
- Methodological Answer :
- Storage : Use argon-purged vials at –80°C to prevent oxidation.
- Buffering : Prepare solutions in PBS (pH 7.4) with antioxidants (e.g., 0.1% ascorbic acid) .
- Kinetic Monitoring : Track degradation via LC-MS at timed intervals and calculate half-life using first-order kinetics.
- Stabilization : Consider cyclodextrin encapsulation to protect labile hydroxyl/amino groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
